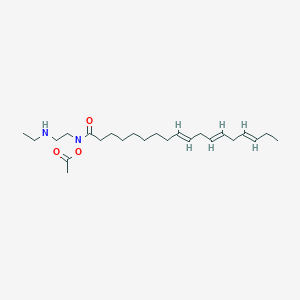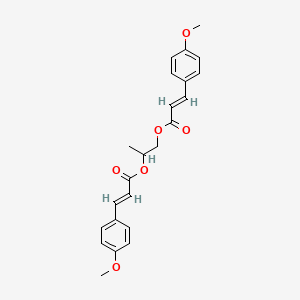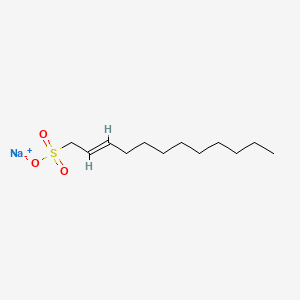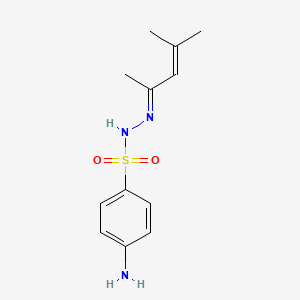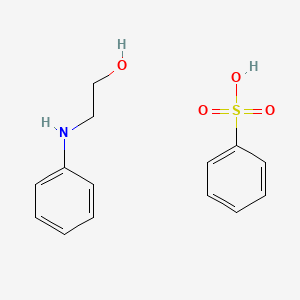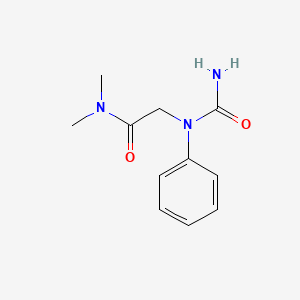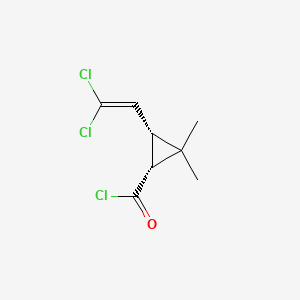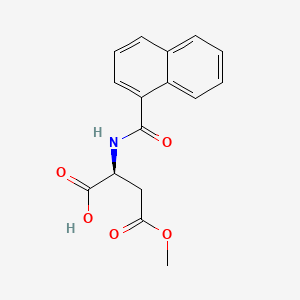![molecular formula C30H27Br6P B12679058 [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide CAS No. 83929-72-0](/img/structure/B12679058.png)
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is a complex organophosphorus compound. It is characterized by the presence of multiple bromomethyl groups attached to a phenyl ring, which is further bonded to a triphenylphosphonium moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethyl-substituted benzyl halide. The reaction is usually carried out in the presence of a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has also been employed to enhance the reaction efficiency, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, leading to the formation of new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Elimination Reactions: Under certain conditions, elimination of hydrogen bromide can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyllithium for deprotonation, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of phosphonium salts, while oxidation reactions may produce phosphine oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is used as a precursor for the synthesis of other organophosphorus compounds. It is also employed in Wittig reactions to generate alkenes from carbonyl compounds .
Biology and Medicine
It can be used as a mitochondrial targeting agent, delivering therapeutic agents directly to the mitochondria .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium moiety facilitates its uptake by mitochondria, where it can exert its effects. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the release of bromide ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is structurally similar but lacks the multiple bromomethyl groups.
Benzyltriphenylphosphonium Bromide: Similar in structure but with a benzyl group instead of the pentakis(bromomethyl)phenyl group.
Uniqueness
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is unique due to the presence of multiple bromomethyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable compound for advanced synthetic applications and research.
Propriétés
Numéro CAS |
83929-72-0 |
|---|---|
Formule moléculaire |
C30H27Br6P |
Poids moléculaire |
897.9 g/mol |
Nom IUPAC |
[2,3,4,5,6-pentakis(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H27Br5P.BrH/c31-16-25-26(17-32)28(19-34)30(29(20-35)27(25)18-33)21-36(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15H,16-21H2;1H/q+1;/p-1 |
Clé InChI |
VYSBPBFVWUKOFT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




